N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide
Description
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a tricyclic pyrroloquinoline derivative featuring a pivalamide (2,2-dimethylpropanamide) substituent at the 8-position and a methyl group at the 1-position of the pyrrolo[3,2,1-ij]quinoline core. This compound belongs to a class of diuretics developed using the "me-too" strategy, which involves structural modifications of lead compounds to enhance pharmacological activity . The 2-methyl group in the pyrroloquinoline nucleus is critical for optimizing diuretic efficacy, as demonstrated in preclinical studies . The bulky pivalamide moiety may improve metabolic stability by resisting enzymatic degradation, a hypothesis supported by its structural similarity to other amide derivatives with prolonged activity .
Properties
IUPAC Name |
2,2-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10-13-9-12(18-16(21)17(2,3)4)8-11-6-5-7-19(14(11)13)15(10)20/h8-10H,5-7H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONVEFBIBVURJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tetrahydroquinoline Intermediates
The pyrroloquinoline scaffold is typically constructed via intramolecular cyclization. A common approach involves treating 8-amino-2-oxo-1,2,5,6-tetrahydroquinoline-3-carboxylate derivatives with formic acid or acetic anhydride under reflux to induce ring closure. For example, Intermediate A (8-amino-1-methyl-2-oxo-1,2,5,6-tetrahydroquinoline-3-carboxylic acid ethyl ester) undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C to yield the tricyclic system.
Methylation at the N1 Position
Methylation is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This step introduces the 1-methyl group, critical for modulating the compound’s electronic and steric properties.
Optimization of Reaction Conditions
Purification Techniques
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (30–50%) effectively separates intermediates.
- Recrystallization: Ethanol/water mixtures yield high-purity (>98%) final product, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms purity >99% with a retention time of 12.3 minutes.
Challenges and Troubleshooting
- Low Amidation Yields: Excess pivaloyl chloride (1.5 equiv) and prolonged reaction times (24 h) mitigate incomplete coupling.
- Byproduct Formation: Silica gel chromatography removes N-acetyl byproducts arising from solvent impurities.
Applications and Derivatives
The compound’s rigid pyrroloquinoline core and polar amide group make it a candidate for kinase inhibition studies, particularly targeting lymphoid-specific tyrosine phosphatase (LYP). Derivatives with modified acyl groups (e.g., trifluoroethyl) exhibit enhanced bioavailability in preclinical models.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide has been studied for its pharmacological properties. It may have applications in treating diseases such as cancer, inflammation, and microbial infections.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substitutions at the 8-Position
The 8-position of the pyrroloquinoline core is a key site for modulating biological activity.
Key Observations :
Modifications to the Heterocyclic Core
Variations in the fused heterocycle significantly influence pharmacological profiles.
Key Observations :
- Pyrrolo vs. Pyrido Cores : Replacement of the pyrrolidine ring with pyridine (as in ) retains diuretic activity but alters pharmacokinetics due to increased hydrophilicity.
- Hybrid Structures: Thioxothiazolidinone hybrids (e.g., ) exhibit anticoagulant rather than diuretic activity, highlighting the impact of heterocyclic fusion on target selectivity.
Role of the 2-Methyl Group
The 2-methyl substitution is a conserved feature in diuretics within this class:
- and demonstrate that 2-methyl-pyrroloquinolines exhibit diuretic effects superior to hydrochlorothiazide in rodent models .
- Structural Necessity: Removal or replacement of the 2-methyl group in analogs (e.g., unsubstituted pyrroloquinolines) results in reduced efficacy, confirming its critical role .
Biological Activity
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrroloquinoline class, characterized by a unique tetrahydro structure that contributes to its biological interactions. The presence of functional groups such as amides and carbonyls enhances its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Cellular Processes : It has been shown to impact cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | IC50/CC50 Values | Reference |
|---|---|---|
| Antileishmanial | IC50 = 8.36 μM | |
| Enzyme Inhibition | Various | Ongoing studies |
| Antimicrobial | Preliminary evidence | Ongoing studies |
Case Study 1: Antileishmanial Activity
A study evaluated derivatives of pyrroloquinoline for their antileishmanial efficacy. Among them, a related compound exhibited significant in vitro activity with an IC50 value of 8.36 μM against Leishmania species. This finding suggests that structural analogs may provide insights into developing effective treatments for leishmaniasis .
Case Study 2: Enzyme Inhibition
Investigations into the enzyme inhibition profile of similar compounds have indicated potential in targeting kinases involved in cancer progression. While specific data for N-(1-methyl-2-oxo...) remains limited, the structural similarities to known inhibitors suggest a promising avenue for future research .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrroloquinoline structures. These investigations aim to identify compounds with enhanced biological activity and reduced toxicity profiles. The ongoing research highlights the necessity for comprehensive pharmacokinetic studies to ascertain the stability and bioavailability of these compounds .
Q & A
Q. What are the optimal synthetic pathways for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the pyrroloquinoline core with pivaloyl chloride. Key steps include:
- Amide coupling : Use coupling agents (e.g., EDC/DCC) in anhydrous solvents like DMF or DCM under nitrogen .
- Purification : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product .
Critical Parameters : - Temperature: Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
- Solvent choice: Polar aprotic solvents enhance reactivity for amide formation .
| Example Reaction Conditions |
|---|
| Step |
| ------ |
| Acylation |
| Cyclization |
Q. How can structural elucidation of this compound be performed to confirm its conformation?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to assign proton environments and X-ray crystallography for 3D conformation.
- NMR : Key signals include the pivalamide methyl groups (δ ~1.2 ppm, singlet) and the pyrroloquinoline carbonyl (δ ~170 ppm in ¹³C) .
- X-ray : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the lactam ring in related compounds shows planarity deviations <0.05 Å .
| Crystallographic Data (Example) |
|---|
| Space group |
| Unit cell (Å) |
| β angle |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Strategies include:
Q. What computational and experimental approaches are effective for studying target interactions of this compound?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Docking : Focus on the pyrroloquinoline core binding to hydrophobic pockets of enzymes (e.g., Factor Xa) .
- SPR/ITC : Measure binding affinity (KD) under physiological pH and temperature. For related inhibitors, KD values range 10–100 nM .
| Example Binding Data |
|---|
| Target |
| -------- |
| Factor Xa |
| Kinase A |
Q. How can structural modifications enhance the compound’s stability under physiological conditions?
- Methodological Answer : Address hydrolytic instability (common in lactam rings) via:
- Steric shielding : Introduce methyl groups at C-4 to hinder nucleophilic attack .
- Prodrug design : Mask the pivalamide group with enzymatically cleavable moieties (e.g., ester linkages) .
Stability Testing : - pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
- Thermal analysis : DSC/TGA to assess melting points and decomposition thresholds .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and formulation compatibility?
- Methodological Answer : Discrepancies often stem from polymorphic forms or solvent selection.
- Polymorph screening : Use solvent-drop grinding or slurry methods to identify stable crystalline forms .
- Solubility enhancers : Test co-solvents (e.g., PEG-400) or cyclodextrins. For analogs, solubility in PEG-400/water (1:1) improves bioavailability by 3× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
